molecular formula C10H10BrNO B8745168 6-bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine

6-bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine

Cat. No. B8745168
M. Wt: 240.10 g/mol
InChI Key: CNKKSSRLUQVXOB-UHFFFAOYSA-N
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Description

6-bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-2,2-dimethylpyrano[3,2-b]pyridine

InChI

InChI=1S/C10H10BrNO/c1-10(2)6-5-7-8(13-10)3-4-9(11)12-7/h3-6H,1-2H3

InChI Key

CNKKSSRLUQVXOB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=N2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution 2-methyl-3-butyn-2-ol (21) in acetonitrile (6 mL) was added DBU (0.80 mL, 6.61 mmol) at 0° C., then TFAA was added dropwise, also at 0° C. The reaction was stirred for 30 min. In another round bottom flask, DBU (0.80 mL, 6.61 mmol) was added to a solution of 2-bromo-5-hydroxy pyridine (1 g, 5.75 mmol) in 6 mL of acetonitrile at 0° C. Then 2-methyl-3-butyn-2-ol was added dropwise into this reaction, which was stirred for 30 additional min. The solvent was removed by rotary evaporation, and the residue was diluted with DCM. After separation, the organic layer was washed with 1M HCl, 1M NaOH, sat NaHCO3 and brine, was dried over MgSO4 and concentrated in vacuum. The crude product was dissolved in 2 ml of xylene and subjected to microwave irradiation (130° C., 220 W) for 30 min. The solvent was removed by rotary evaporation and the product concentrated in vacuum. The crude product was purified by column chromatography (silica gel) (10:1 Hx/EtOAc) to give 300 mg of a yellow solid (23% over the two steps). 1H NMR (CDCl3): 1.45 (s, 6H), 5.86 (d, 1H, J=10.4), 6.44 (d, 1H, J=10), 6.90 (d, 1H, J=8.8), 7.14 ppm (s, 1H, J=8.4). HRMS (ESI) m/z calcd for C10H11NOBr [(M+H)+] 240.0024. found: 240.0026.
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